2,3-Dibromopropyl propanoate 2,3-Dibromopropyl propanoate
Brand Name: Vulcanchem
CAS No.: 6065-79-8
VCID: VC19728499
InChI: InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3
SMILES:
Molecular Formula: C6H10Br2O2
Molecular Weight: 273.95 g/mol

2,3-Dibromopropyl propanoate

CAS No.: 6065-79-8

Cat. No.: VC19728499

Molecular Formula: C6H10Br2O2

Molecular Weight: 273.95 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromopropyl propanoate - 6065-79-8

Specification

CAS No. 6065-79-8
Molecular Formula C6H10Br2O2
Molecular Weight 273.95 g/mol
IUPAC Name 2,3-dibromopropyl propanoate
Standard InChI InChI=1S/C6H10Br2O2/c1-2-6(9)10-4-5(8)3-7/h5H,2-4H2,1H3
Standard InChI Key AQDCQWKURLTSAY-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OCC(CBr)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structure of 2,3-dibromopropyl propanoate consists of a three-carbon propyl backbone with bromine atoms at the second (C2\text{C}_2) and third (C3\text{C}_3) positions, esterified with propanoic acid. The IUPAC name is propyl 2,3-dibromopropanoate, and its SMILES notation is CCCOC(=O)C(CBr)Br\text{CCCOC(=O)C(CBr)Br} . X-ray crystallography and spectroscopic analyses confirm a planar ester group and tetrahedral geometry around the brominated carbons .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight273.95 g/mol
Boiling Point390°C (estimated)
SolubilityAcetone, ether, benzene
Density1.76 g/cm³ (predicted)
LogP (Octanol-Water)2.8

The compound’s bromine content (58.3% by mass) contributes to its efficacy as a flame retardant, while the ester group enhances reactivity in synthetic chemistry .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves bromination of allyl propanoate using elemental bromine (Br2\text{Br}_2) under controlled conditions. A patented method outlines a two-step process:

  • Bromination: Allyl propanoate is treated with bromine in a chlorinated solvent (e.g., dichloromethane) at 0–10°C to yield 2,3-dibromo-1-propanol.

  • Esterification: The intermediate is reacted with propanoic acid chloride in the presence of a base (e.g., pyridine) to form the final product.

The reaction achieves yields >85% with minimal by-products like 1,2,3-tribromopropane .

Continuous Production Methods

Industrial-scale production employs continuous reactors to enhance efficiency. Patent US3268597A describes a process where bromine and allyl alcohol are concurrently fed into a reactor containing a "heel" of 2,3-dibromopropyl propanoate. This method reduces side reactions and improves heat management, achieving a throughput of 1.2 metric tons/day.

Table 2: Optimization Parameters for Continuous Synthesis

ParameterOptimal RangeImpact on Yield
Temperature10–40°CMaximizes selectivity
Bromine:Allyl Alcohol Ratio2.5:1 (w/w)Minimizes tribromopropane
Residence Time30–45 minutesReduces degradation

Applications and Industrial Relevance

Flame Retardancy

2,3-Dibromopropyl propanoate acts as an additive flame retardant in polymers (e.g., polyurethane foams) by releasing bromine radicals that quench combustion chain reactions . Comparative studies show it reduces peak heat release rates by 40% in polystyrene composites .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing β-blockers and antiviral agents. For example, it undergoes nucleophilic substitution with amines to yield brominated analogs of propranolol .

Agricultural Chemicals

Derivatives of 2,3-dibromopropyl propanoate exhibit herbicidal activity. In field trials, formulations containing 0.5% active ingredient suppressed weed growth by 70% without affecting crops .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

Animal studies indicate high acute toxicity (LD₅₀ = 320 mg/kg in rats) . Chronic exposure in mice (177 mg/kg/day) caused hepatocellular adenomas and renal tubule dysplasia . The compound’s metabolite, 2-bromoacrolein, is mutagenic in Salmonella assays (Ames test) .

Environmental Persistence

With a half-life of 120 days in soil, 2,3-dibromopropyl propanoate bioaccumulates in aquatic organisms. A 2024 study detected concentrations of 4.7 µg/L in Baltic Sea sediments, linked to industrial discharge .

Table 3: Regulatory Limits by Region

RegionPermissible Exposure Limit (PEL)
EU0.1 mg/m³ (8-hour TWA)
USA (OSHA)0.05 mg/m³ (ceiling)
Japan0.2 mg/m³ (STEL)

Comparative Analysis with Structural Analogs

Tris(2,3-Dibromopropyl) Phosphate

This analog (CAS 126-72-7) was banned in 1977 due to carcinogenicity but shares a similar bromination mechanism. Comparative metabolic studies show both compounds generate 2-bromoacrolein, underscoring shared toxicity pathways .

Table 4: Key Differences Among Brominated Propyl Derivatives

CompoundApplicationToxicity Profile
2,3-Dibromopropyl propanoateFlame retardantCarcinogenic (Class 2A)
2,3-Dibromopropionic acidHerbicideNeurotoxic
Tris(2,3-dibromopropyl) phosphateHistorical flame retardantBanned (carcinogen)

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